N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine
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Overview
Description
N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development . The structure of this compound includes an imidazole ring fused to a pyrazine ring, with a phenyl group and two methyl groups attached to the nitrogen atom .
Preparation Methods
The synthesis of N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine can be compared with other imidazo[1,2-a]pyrazine derivatives, such as:
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Imidazo[1,2-a]pyrazine-4(5H)-one derivatives: These compounds have a different functional group at the 4-position, which can significantly alter their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
787591-88-2 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine |
InChI |
InChI=1S/C14H14N4/c1-17(2)14-10-15-9-13-16-8-12(18(13)14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
CMTWGMYXHQJIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC2=NC=C(N12)C3=CC=CC=C3 |
Origin of Product |
United States |
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